2-Benzofurancarboxylic acid, 7-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester
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Overview
Description
2-Benzofurancarboxylic acid, 7-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxylic acid, 7-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboxylic acid, 7-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Benzofurancarboxylic acid, 7-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with various biological activities.
Medicine: It is being investigated for its potential therapeutic effects, including anti-tumor and anti-viral properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxylic acid, 7-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Benzofurancarboxylic acid derivatives: These compounds share the benzofuran core and may have similar biological activities.
Benzothiophene derivatives: These compounds have a similar structure but contain a sulfur atom instead of oxygen.
Benzofuran-based lead compounds: These compounds are used in drug development and have diverse pharmacological activities.
Uniqueness
Its combination of a benzofuran core with an ethyl ester moiety and an isopropylamino group provides distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
39543-88-9 |
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Molecular Formula |
C17H23NO5 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl 7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C17H23NO5/c1-4-21-17(20)15-8-12-6-5-7-14(16(12)23-15)22-10-13(19)9-18-11(2)3/h5-8,11,13,18-19H,4,9-10H2,1-3H3 |
InChI Key |
NUUBJYUSRWUKGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C(=CC=C2)OCC(CNC(C)C)O |
Origin of Product |
United States |
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